

## A Comparative Guide: Tersolisib vs. Alpelisib for PIK3CA-Mutant Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer with activating mutations in the PIK3CA gene is evolving. Alpelisib (Piqray®), the first approved PI3K $\alpha$  inhibitor, has demonstrated clinical benefit, but its use is often associated with on-target, off-tumor toxicities like hyperglycemia due to the inhibition of wild-type PI3K $\alpha$ .[1][2][3][4] This has spurred the development of next-generation, mutant-selective PI3K $\alpha$  inhibitors, such as **tersolisib** (RLY-2608), designed to offer a better therapeutic window. This guide provides an objective comparison of **tersolisib** and alpelisib, supported by available preclinical and clinical data.

### **Mechanism of Action: A Tale of Two Inhibitors**

Both alpelisib and **tersolisib** target the p110α catalytic subunit of the PI3K enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5] However, their modes of inhibition and selectivity profiles differ significantly.

Alpelisib is an  $\alpha$ -selective PI3K inhibitor, meaning it predominantly targets the p110 $\alpha$  isoform over other PI3K isoforms ( $\beta$ ,  $\gamma$ ,  $\delta$ ). Its approval for use in combination with fulvestrant was a significant advancement for patients with PIK3CA-mutated breast cancer.

**Tersolisib** (RLY-2608) is a next-generation, allosteric, and pan-mutant selective PI3K $\alpha$  inhibitor. It is designed to specifically target the mutated forms of p110 $\alpha$ , while sparing the wild-



type (WT) enzyme. This mutant-selectivity is intended to decouple the anti-tumor activity from the side effects associated with inhibiting wild-type PI3K $\alpha$ , such as hyperglycemia and rash.

### **Preclinical Data: Head-to-Head Comparison**

Preclinical studies have highlighted the differential selectivity and effects of **tersolisib** and alpelisib.

| Parameter                      | Tersolisib (RLY-<br>2608)                                                                                                                                                                  | Alpelisib                                                                                                                               | Reference |
|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Selectivity                    | Preferentially binds to and inhibits mutant PI3Kα over wild-type PI3Kα.                                                                                                                    | Inhibits both mutant<br>and wild-type PI3Kα.                                                                                            |           |
| Binding Site                   | Binds to a novel allosteric pocket on the mutant PI3Kα enzyme.                                                                                                                             | Binds to the orthosteric (active) site of the PI3Kα enzyme.                                                                             | -         |
| Effect on Insulin<br>Signaling | Minimal impact on insulin levels in preclinical models.                                                                                                                                    | Causes dose-<br>dependent increases<br>in plasma glucose,<br>insulin, and C-peptide<br>concentrations.                                  | -<br>-    |
| Tumor Growth<br>Inhibition     | Demonstrates potent, dose-dependent tumor growth inhibition in PIK3CA-mutant xenograft models, leading to tumor stasis or regression. Efficacy is comparable to alpelisib at tested doses. | Effective in suppressing PI3K signaling and arresting the growth of PIK3CA-mutated precancerous cells and tumors in preclinical models. |           |



Check Availability & Pricing

### **Clinical Data: Efficacy and Safety**

Clinical trials have demonstrated the efficacy of both alpelisib and **tersolisib** in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer.

### **Alpelisib: The SOLAR-1 and BYLieve Trials**

The approval of alpelisib was based on the pivotal Phase III SOLAR-1 trial. The BYLieve trial further evaluated its efficacy in a real-world setting, including patients who had progressed on a CDK4/6 inhibitor.



| Trial                 | Patient<br>Populatio<br>n                                                                                                                      | Treatmen<br>t Arms                                | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Overall<br>Respons<br>e Rate<br>(ORR)                                 | Key<br>Adverse<br>Events<br>(Grade<br>≥3)                              | Referenc<br>e |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------|-----------------------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------------------|---------------|
| SOLAR-1               | Postmenop ausal women, and men, with HR+/HER2 -, PIK3CA- mutated advanced breast cancer who had progressed on or after an aromatase inhibitor. | Alpelisib + Fulvestrant vs. Placebo + Fulvestrant | 11.0<br>months vs.<br>5.7 months                    | 35.7% vs.<br>16.2% (in<br>patients<br>with<br>measurabl<br>e disease) | Hyperglyce<br>mia<br>(36.6%),<br>Rash<br>(9.9%),<br>Diarrhea<br>(6.7%) |               |
| BYLieve<br>(Cohort A) | Patients with HR+/HER2 -, PIK3CA- mutated advanced breast cancer who had progressed on a CDK4/6 inhibitor plus an                              | Alpelisib + Fulvestrant                           | 7.3 months                                          | 21%                                                                   | Hyperglyce<br>mia,<br>Diarrhea,<br>Nausea,<br>Rash                     |               |



aromatase inhibitor.

### **Tersolisib: The ReDiscover Trial**

**Tersolisib** is currently being evaluated in the Phase 1/2 ReDiscover trial. Preliminary data have shown promising anti-tumor activity and a favorable safety profile.

| Trial                    | Patient<br>Populatio<br>n                                                                                    | Treatmen<br>t                | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS)               | Overall<br>Respons<br>e Rate<br>(ORR)  | Key Treatmen t-Related Adverse Events (TRAEs) (Any Grade)                 | Referenc<br>e |
|--------------------------|--------------------------------------------------------------------------------------------------------------|------------------------------|-------------------------------------------------------------------|----------------------------------------|---------------------------------------------------------------------------|---------------|
| ReDiscove<br>r (Phase 1) | Patients with PIK3CA- mutant, HR+/HER2 - advanced breast cancer, previously treated with a CDK4/6 inhibitor. | RLY-2608<br>+<br>Fulvestrant | 10.3<br>months (at<br>a median<br>follow-up of<br>12.5<br>months) | 38.7% (in response-evaluable patients) | Hyperglyce<br>mia<br>(42.4%),<br>Nausea<br>(41.5%),<br>Fatigue<br>(40.7%) |               |

## Experimental Protocols SOLAR-1 Trial (Alpelisib)

• Study Design: A Phase III, randomized, double-blind, placebo-controlled study.



- Patient Population: Men and postmenopausal women with HR+/HER2- advanced breast cancer that had progressed on or after aromatase inhibitor therapy. Patients were assigned to cohorts based on the PIK3CA mutation status of their tumor tissue.
- Inclusion Criteria: Disease progression/recurrence on or after prior aromatase inhibitor therapy, ECOG performance status ≤ 1.
- Exclusion Criteria: Symptomatic visceral disease, prior therapy with fulvestrant, chemotherapy (neo/adjuvant permitted), or other PI3K/mTOR/AKT inhibitors.
- Treatment: Patients were randomized 1:1 to receive either alpelisib (300 mg orally once daily) plus fulvestrant (500 mg intramuscularly on Days 1 and 15 of Cycle 1, and then Day 1 of subsequent 28-day cycles) or placebo plus fulvestrant.
- Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.

### ReDiscover Trial (Tersolisib/RLY-2608)

- Study Design: A first-in-human, Phase 1/2, open-label, dose-escalation and expansion study.
- Patient Population: Patients with PIK3CA-mutant advanced solid tumors (monotherapy arm) and patients with PIK3CA-mutant, HR+/HER2- metastatic breast cancer (combination with fulvestrant).
- Inclusion Criteria: Presence of a PIK3CA mutation (in blood or tumor), ECOG performance status of 0-1, and evaluable disease. For the combination cohort, patients must have been previously treated.
- Exclusion Criteria: Prior treatment with a PI3K pathway inhibitor.
- Treatment: RLY-2608 is administered orally on a continuous daily schedule in 4-week cycles.
   The combination arm receives RLY-2608 plus fulvestrant. The recommended Phase 2 dose (RP2D) for RLY-2608 in combination with fulvestrant has been identified as 600 mg twice daily.
- Primary Endpoints: Maximum tolerated dose (MTD)/RP2D and the adverse event profile.





# Visualizing the PI3K/AKT/mTOR Signaling Pathway and Drug Mechanisms





#### Click to download full resolution via product page

Caption: PI3K/AKT/mTOR pathway and points of inhibition by Alpelisib and **Tersolisib**.



Click to download full resolution via product page

Caption: Simplified workflows of the SOLAR-1 and ReDiscover clinical trials.

### **Conclusion and Future Directions**

Alpelisib has established the clinical utility of targeting PI3Kα in PIK3CA-mutated breast cancer. However, its associated toxicities present a clinical challenge. **Tersolisib**, with its mutant-selective mechanism, holds the promise of an improved therapeutic index by maintaining potent anti-tumor efficacy while minimizing on-target, off-tumor side effects like hyperglycemia.

The preliminary clinical data for **tersolisib** are encouraging, showing a favorable safety profile and promising efficacy. As more mature data from the ReDiscover trial and potential future head-to-head studies become available, the role of these next-generation PI3Kα inhibitors in the treatment paradigm for PIK3CA-mutated breast cancer will become clearer. For researchers and drug development professionals, the evolution from broad-spectrum to mutant-selective inhibitors in the PI3K pathway represents a significant step forward in precision oncology.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. precisionmedicineonline.com [precisionmedicineonline.com]
- 3. ALPELISIB INDUCED HYPERGLYCEMIA PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incidence, risk factors, and management of alpelisib-associated hyperglycemia in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-term PI3K inhibition prevents breast cancer in preclinical models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: Tersolisib vs. Alpelisib for PIK3CA-Mutant Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10862097#tersolisib-vs-alpelisib-in-pik3ca-mutant-breast-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com